(1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol;palladium
Description
“(1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol;palladium” is a palladium-associated complex featuring a conjugated dienol backbone substituted with 4-methoxyphenyl groups. The methoxy substituents likely enhance electronic delocalization, while the palladium component may confer catalytic activity or modify biological properties.
Properties
Molecular Formula |
C19H20O3Pd2 |
|---|---|
Molecular Weight |
509.2 g/mol |
IUPAC Name |
(1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol;palladium |
InChI |
InChI=1S/C19H20O3.2Pd/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16;;/h3,5-14,20H,4H2,1-2H3;;/b9-3+,17-10-;; |
InChI Key |
ALIABGGJJKUTPL-NKWRSPKMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C=C(/C=C/C2=CC=C(C=C2)OC)\O.[Pd].[Pd] |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C(C=CC2=CC=C(C=C2)OC)O.[Pd].[Pd] |
Origin of Product |
United States |
Biological Activity
The compound (1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol, often associated with palladium in various studies, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C19H18O3
- Molecular Weight : 294.34 g/mol
- CAS Number : 71310971
This compound is characterized by a penta-1,3-dien-3-ol structure with two methoxy-substituted phenyl groups. Its unique structure contributes to its diverse biological activities.
Antioxidant and Anti-inflammatory Properties
Research indicates that (1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol exhibits significant antioxidant capabilities. It scavenges free radicals effectively, which can mitigate oxidative stress-related damage in cells. Additionally, it shows anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies demonstrate that it induces apoptosis in various cancer cell lines, including HL-60 and HSC series carcinoma cells. The compound's mechanism involves the cleavage of PARP1, a key player in the apoptosis pathway .
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| HSC-2 | 5.0 | High |
| HGF | 20.0 | Moderate |
| HSC-3 | 7.5 | High |
| HSC-4 | 6.0 | High |
The selectivity index indicates a favorable profile for targeting malignant cells while sparing non-malignant cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has demonstrated antimicrobial activity against a range of pathogens. It exhibits bactericidal effects against Gram-positive and Gram-negative bacteria and shows promise as a potential therapeutic agent in treating infections .
The biological activity of (1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It can alter gene expression profiles related to apoptosis and cell cycle regulation.
- Binding Interactions : The compound may interact with biomolecules such as proteins and nucleic acids, influencing their functions.
Study 1: Cytotoxicity Evaluation
A study focused on the cytotoxic effects of various derivatives of the compound found that modifications to the methoxy groups significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that administration of (1E,3Z)-1,5-bis(4-methoxyphenyl)penta-1,3-dien-3-ol led to reduced tumor growth in mouse models of breast cancer. The treatment resulted in a significant decrease in tumor volume compared to control groups .
Comparison with Similar Compounds
Crystallographic and Conformational Analysis
Crystal structures of related compounds provide insights into packing and stereoelectronic effects:
- (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (): Unit cell: $ a = 17.2845(14) \, \text{Å}, \, b = 14.2007(11) \, \text{Å}, \, c = 5.8795(5) \, \text{Å}, \, \beta = 99.088(3)^\circ $. Z = 4; space group $ P2_1/c $. Planar dienone core with twisted 4-chlorophenyl rings (torsion angles ~15°).
- Benzyl hydrazine derivative of 1,5-bis(4-methoxyphenyl)dienone (): Asymmetric unit contains four molecules (Z’ = 4). Azomethine C=N bond adopts s-trans configuration; hydrazine-carbodithioate moiety deviates slightly from planarity. Crystal packing stabilized by C–H···O, N–H···S, and C–H···C interactions.
Comparison with Target Compound:
The palladium complex likely exhibits distinct coordination geometry (e.g., square planar or octahedral), influencing crystal packing and intermolecular interactions. Methoxy groups may participate in weaker C–H···O bonds compared to stronger halogen interactions in chloro/fluoro analogs.
Methodological Considerations
- Structural Validation: Programs like SHELXL () and ORTEP-3 () are critical for refining and visualizing crystal structures. The target compound’s palladium coordination would require careful validation using tools described in .
- Synthetic Challenges: The (1E,3Z) configuration may necessitate stereoselective synthesis, contrasting with the thermodynamically favored (1E,4E) dienones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
